Chemical structure and properties of 1-benzyl-1H-indole-2-carbohydrazide
Chemical structure and properties of 1-benzyl-1H-indole-2-carbohydrazide
An In-depth Technical Guide to 1-benzyl-1H-indole-2-carbohydrazide: Structure, Synthesis, and Pharmacological Significance
Abstract: This technical guide provides a comprehensive overview of 1-benzyl-1H-indole-2-carbohydrazide, a synthetic heterocyclic compound that has garnered significant attention within the medicinal chemistry landscape. The indole scaffold is a privileged structure in drug discovery, known for its presence in a multitude of biologically active molecules.[1][2] The introduction of a benzyl group at the N-1 position and a carbohydrazide moiety at the C-2 position creates a unique molecular architecture with a diverse pharmacological profile. This document details the compound's chemical structure, physicochemical properties, established synthetic protocols, and a thorough review of its documented biological activities, including its potential as an anticancer, antimicrobial, and anticonvulsant agent. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.
Part 1: Molecular Architecture and Physicochemical Properties
1-benzyl-1H-indole-2-carbohydrazide (Chemical Formula: C₁₆H₁₅N₃O) is characterized by a central indole ring system. The benzyl group attached to the indole nitrogen (N-1) enhances the molecule's lipophilicity, a critical factor for traversing cellular membranes. The carbohydrazide group (-CONHNH₂) at the C-2 position is a key pharmacophore, capable of forming multiple hydrogen bonds and acting as a chelating agent, which often underpins its biological interactions.[3][4] The structural arrangement of these functional groups dictates the compound's reactivity and therapeutic potential.
Table 1: Physicochemical and Spectroscopic Data for 1-benzyl-1H-indole-2-carbohydrazide
| Property | Data | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₃O | [1][5] |
| Molecular Weight | 265.31 g/mol | [1][5] |
| Appearance | White powder | [1][5] |
| Melting Point | 237 °C | [1][5] |
| IR (KBr, cm⁻¹) | 3313 (NH₂ asym.), 3280 (NH₂ sym.), 1680 (C=O), 3100 (Aromatic C-H), 2980 (Aliphatic C-H) | [1][5] |
| ¹H NMR (500 MHz, DMSO-d₆) δ ppm | 11.50 (s, 1H, NH-indole), 7.62 (d, 1H), 7.49 (d, 2H), 7.31–7.39 (m, 5H), 7.18 (t, 1H), 7.26 (t, 1H), 5.00 (s, 2H, CH₂), 4.88 (s, 2H, NH₂) | [1][5] |
| ¹³C NMR (125 MHz, DMSO-d₆) δ ppm | 162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8, 54.5 (CH₂) | [1][5] |
| Mass Spec (m/z) | [M-H]⁺: 263.8 |[1][5] |
Part 2: Synthesis and Characterization
The synthesis of 1-benzyl-1H-indole-2-carbohydrazide can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials and desired scale. Below are two common, validated protocols.
Protocol 1: Amide Coupling from Indole-2-Carboxylic Acid
This protocol involves the direct coupling of 1H-indole-2-carboxylic acid with benzylhydrazine. The use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is critical for activating the carboxylic acid to facilitate amide bond formation. This method is efficient and avoids the need to first synthesize an ester intermediate.[1][5]
Experimental Workflow:
-
Benzylhydrazine Synthesis: React commercially available benzyl chloride with hydrazine hydrate in ethanol under reflux to produce benzylhydrazine.
-
Coupling Reaction: Dissolve 1H-indole-2-carboxylic acid in dichloromethane (DCM).
-
Add EDCI to the solution to activate the carboxylic acid.
-
Introduce the synthesized benzylhydrazine to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the crude product via recrystallization or column chromatography to yield the final compound, 4c.[1][5]
Caption: Amide coupling synthesis workflow.
Protocol 2: Hydrazinolysis of an Indole-2-Carboxylate Ester
This classic and widely used method involves the conversion of an ester to a hydrazide. The causality behind this choice is the high reactivity of hydrazine hydrate as a nucleophile, which readily displaces the alkoxy group of the ester.
Experimental Workflow:
-
N-Benzylation: React indole with benzyl bromide in the presence of a base like potassium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) to form 1-benzyl-1H-indole.[6]
-
Esterification: Convert the N-benzylated indole to its ethyl ester derivative (ethyl 1-benzyl-1H-indole-2-carboxylate) using standard esterification methods.
-
Hydrazinolysis: Reflux the ethyl 1-benzyl-1H-indole-2-carboxylate with an excess of hydrazine hydrate in ethanol. The nucleophilic attack by hydrazine on the ester's carbonyl carbon leads to the formation of the carbohydrazide.[7]
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to induce precipitation of the product.
-
Filter, wash, and dry the solid to obtain pure 1-benzyl-1H-indole-2-carbohydrazide.
Part 3: Pharmacological Profile and Biological Activities
The unique combination of the indole core, benzyl group, and carbohydrazide moiety endows 1-benzyl-1H-indole-2-carbohydrazide and its analogs with a wide spectrum of biological activities. The indole ring often mimics protein structures, allowing for reversible binding to various enzymes.[2]
Caption: Major pharmacological activities of the 1-benzyl-1H-indole-2-carbohydrazide scaffold.
Anticancer Activity
The most extensively studied property of this class of compounds is their anticancer potential.
-
Antiproliferative Effects: Derivatives of indole-2-carbohydrazide have demonstrated potent cytotoxic activities against a panel of human cancer cell lines, including colon (HCT116, SW480), breast (MCF-7), and lung (A549) cancer cells.[1][8] In some cases, these compounds show selectivity for cancer cells over normal cell lines.[8]
-
Mechanism of Action: The primary mechanism often involves the disruption of microtubule dynamics. Similar to other indole-based agents, these compounds can bind at the colchicine site of tubulin, inhibiting its polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]
-
Apoptosis Induction: Treatment with these compounds has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards programmed cell death.[8][11]
-
Anti-Angiogenesis: Certain derivatives have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and its downstream signaling pathways, thereby preventing the formation of new blood vessels that tumors need to grow.[8][12]
Antimicrobial Activity
The indole nucleus and the N-acylhydrazone moiety are both known contributors to antimicrobial effects.[7][13]
-
Spectrum of Activity: Synthesized derivatives have been screened against various microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).[7][14][15]
-
Mechanism of Action: While not fully elucidated for this specific compound, the proposed mechanism for related hydrazones involves the inhibition of essential microbial enzymes through interactions with the active site. Molecular docking studies suggest good binding parameters with key microbial protein enzymes.[7]
Anticonvulsant Activity
The indole scaffold is a common feature in molecules with central nervous system activity.[2][16]
-
Preclinical Efficacy: Indole derivatives, including those with hydrazone functionalities, have shown protective effects in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[17][18]
-
Mechanism of Action: The anticonvulsant activity is often attributed to the modulation of ion channels or neurotransmitter systems. The hydrazide/hydrazone moiety is thought to contribute by potentially binding to GABA receptors.[2]
Part 4: Conclusion and Future Directions for Drug Development
1-benzyl-1H-indole-2-carbohydrazide is a synthetically accessible and highly versatile chemical scaffold. The convergence of the indole core, which provides a platform for diverse biological interactions, and the reactive carbohydrazide moiety makes it a molecule of significant interest for therapeutic development. The robust data supporting its anticancer activity, particularly through mechanisms like tubulin inhibition and apoptosis induction, positions it as a strong candidate for lead optimization in oncology.
Future research should be directed towards:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the indole nucleus and the N-1 benzyl ring is necessary to enhance potency, selectivity, and drug-like properties.
-
Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are required to assess the clinical viability of lead compounds derived from this scaffold.
-
Target Deconvolution: While mechanisms like tubulin inhibition have been proposed, further studies are needed to definitively identify and validate the specific molecular targets responsible for its diverse pharmacological effects.
The continued investigation of 1-benzyl-1H-indole-2-carbohydrazide and its analogs holds considerable promise for the discovery of novel therapeutic agents to address unmet needs in cancer, infectious diseases, and neurology.
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